molecular formula C11H11BO2 B13409674 2-Methylnaphthalene-4-boronic acid

2-Methylnaphthalene-4-boronic acid

Cat. No.: B13409674
M. Wt: 186.02 g/mol
InChI Key: RCKXJCCFAPCZHH-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-4-boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound is particularly interesting due to its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methylnaphthalene-4-boronic acid typically involves the reaction of 2-methylnaphthalene with a boron-containing reagent. One common method is the direct borylation of 2-methylnaphthalene using a palladium catalyst and a boron source such as bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base like potassium acetate and a solvent such as dimethylformamide.

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts are chosen for their availability and cost-effectiveness, and the processes are designed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphthalene-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Although less common, the boronic acid group can be reduced under specific conditions.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylnaphthalene-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylnaphthalene-4-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in certain synthetic applications where regioselectivity is important .

Properties

Molecular Formula

C11H11BO2

Molecular Weight

186.02 g/mol

IUPAC Name

(3-methylnaphthalen-1-yl)boronic acid

InChI

InChI=1S/C11H11BO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7,13-14H,1H3

InChI Key

RCKXJCCFAPCZHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=CC=CC=C12)C)(O)O

Origin of Product

United States

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